1-methyl-1-phenylhydrazine;sulfuric acid
Overview
Description
1-methyl-1-phenylhydrazine;sulfuric acid:1) is an organic compound with the molecular formula C14H22N4O4S. It is a derivative of hydrazine, characterized by the presence of both methyl and phenyl groups attached to the nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Biochemical Analysis
Biochemical Properties
1-Methyl-1-phenylhydrazine sulfate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, 1-Methyl-1-phenylhydrazine sulfate can form complexes with proteins, affecting their structure and function .
Cellular Effects
1-Methyl-1-phenylhydrazine sulfate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism. Furthermore, 1-Methyl-1-phenylhydrazine sulfate can impact cell signaling pathways by modulating the activity of key signaling molecules .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1-phenylhydrazine sulfate involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, 1-Methyl-1-phenylhydrazine sulfate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1-phenylhydrazine sulfate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Methyl-1-phenylhydrazine sulfate can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Methyl-1-phenylhydrazine sulfate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 1-Methyl-1-phenylhydrazine sulfate can lead to oxidative stress and damage to cellular components. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
1-Methyl-1-phenylhydrazine sulfate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-Methyl-1-phenylhydrazine sulfate within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of 1-Methyl-1-phenylhydrazine sulfate within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
1-Methyl-1-phenylhydrazine sulfate exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 1-Methyl-1-phenylhydrazine sulfate is essential for understanding its mechanism of action and biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-phenylhydrazine sulfate can be synthesized through the reaction of 1-methyl-1-phenylhydrazine with sulfuric acid. The reaction typically involves mixing the hydrazine derivative with sulfuric acid under controlled temperature conditions to form the sulfate salt. The reaction is usually carried out in a solvent such as ethanol or methanol to facilitate the dissolution and reaction of the reactants.
Industrial Production Methods: Industrial production of 1-methyl-1-phenylhydrazine sulfate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-phenylhydrazine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Scientific Research Applications
1-Methyl-1-phenylhydrazine sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1-phenylhydrazine sulfate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons. It can also form complexes with metal ions, influencing their reactivity and stability. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Phenylhydrazine: Similar structure but lacks the methyl group.
1-Methylhydrazine: Similar structure but lacks the phenyl group.
Phenylhydrazine sulfate: Similar sulfate salt but without the methyl group.
Uniqueness: 1-Methyl-1-phenylhydrazine sulfate is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Properties
IUPAC Name |
1-methyl-1-phenylhydrazine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H10N2.H2O4S/c2*1-9(8)7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6H,8H2,1H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGCXACTUZWMFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N.CN(C1=CC=CC=C1)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883472 | |
Record name | Hydrazine, 1-methyl-1-phenyl-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-26-8 | |
Record name | Hydrazine, 1-methyl-1-phenyl-, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazine, 1-methyl-1-phenyl-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 618-26-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.